Ethoxypentafluorobenzene

Vue d'ensemble

Description

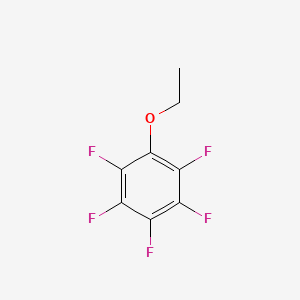

Ethoxypentafluorobenzene is an organofluorine compound characterized by a benzene ring substituted with five fluorine atoms and an ethoxy group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethoxypentafluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of pentafluorobenzene with ethanol in the presence of a strong base such as potassium hydroxide. The reaction typically occurs under reflux conditions, ensuring the complete substitution of the fluorine atom with the ethoxy group.

Industrial Production Methods

In industrial settings, the production of this compound often involves the continuous flow of reactants through a reactor system. This method ensures high yield and purity of the product. The reaction conditions are carefully controlled to optimize the substitution process and minimize by-products.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The ethoxy group undergoes further substitution under basic or acidic conditions:

Hydrolysis to Pentafluorophenol

In aqueous NaOH:

| Conditions | Conversion | Notes |

|---|---|---|

| 75% H₂SO₄, 180°C | 16% | Acidic hydrolysis with ether extraction |

| Ethanolic pyridine, KOH | 51% | Base-mediated, forms dihydroxy derivatives |

Ethoxylation and Ether Cleavage

Reaction with stronger nucleophiles (e.g., ethoxide):

Byproducts like diethoxytetrafluorobenzene form under prolonged basic conditions .

Thermodynamic and Kinetic Data

Reaction energetics for analogous fluorinated aromatics provide insights into ethoxypentafluorobenzene’s stability:

Deprotonation Thermodynamics

For C₆HF₅ → C₆F₅⁻ + H⁺:

| Parameter | Value | Method |

|---|---|---|

| ΔᵣH° | 1492 ± 8.8 kJ/mol | Gas-phase G+TS |

| ΔᵣG° | 1460 ± 8.4 kJ/mol | Ion-molecule equilibrium |

These values suggest high stability of the deprotonated species, influencing substitution kinetics .

Ion Clustering

Gas-phase clustering with F⁻:

| ΔᵣH° | 122 ± 8.4 kJ/mol |

| ΔᵣG° | 86.6 ± 8.4 kJ/mol |

Such interactions highlight the electrophilic character of the aromatic ring .

Side Reactions and Byproduct Formation

Comparative Reactivity

This compound’s reactivity contrasts with non-fluorinated analogs:

Applications De Recherche Scientifique

Chemical Synthesis

Ethoxypentafluorobenzene serves as a valuable building block in organic synthesis. Its unique structure allows it to be utilized in the development of more complex fluorinated compounds, which are essential in pharmaceuticals and agrochemicals.

Synthesis Pathways

- Nucleophilic Substitution : this compound can undergo nucleophilic substitution reactions, making it a precursor for various derivatives.

- Coupling Reactions : It can be involved in coupling reactions with other aromatic compounds to produce new materials with enhanced properties.

Biological Applications

The biological applications of this compound are primarily linked to its potential as a pharmaceutical intermediate and its role in drug design.

Pharmaceutical Development

- Antiviral Agents : Research has indicated that fluorinated compounds can exhibit antiviral activity. This compound derivatives are being explored for their efficacy against viral infections.

- Anticancer Research : The compound's ability to inhibit specific biological pathways makes it a candidate for anticancer drug development. Studies have shown that fluorinated compounds can enhance the potency of anticancer agents by improving their pharmacokinetic profiles.

Material Science

In material science, this compound is investigated for its potential use in the development of advanced materials.

Fluorinated Polymers

- High-performance Materials : The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance, making them suitable for high-performance applications.

- Coatings and Adhesives : Its unique chemical properties allow for the formulation of coatings that are resistant to solvents and harsh environmental conditions.

Case Study 1: Antiviral Activity

A study published in Nature explored the antiviral properties of various fluorinated compounds, including derivatives of this compound. The results indicated significant inhibition of viral replication at low concentrations, suggesting potential therapeutic applications against specific viral infections.

Case Study 2: Polymer Development

Research conducted at the University of Bath focused on the synthesis of polymers incorporating this compound. The study demonstrated that these polymers exhibited superior thermal stability and resistance to chemical degradation compared to traditional polymers, highlighting their potential use in industrial applications.

Mécanisme D'action

The mechanism by which ethoxypentafluorobenzene exerts its effects involves its ability to participate in nucleophilic aromatic substitution reactions. The electron-withdrawing fluorine atoms make the benzene ring highly reactive towards nucleophiles, facilitating the substitution process. This reactivity is harnessed in various applications, from chemical synthesis to material science.

Comparaison Avec Des Composés Similaires

Ethoxypentafluorobenzene can be compared with other fluorinated benzene derivatives such as:

Pentafluorobenzene: Lacks the ethoxy group, making it less reactive in nucleophilic substitution reactions.

Hexafluorobenzene: Fully fluorinated benzene, which is more inert and less reactive compared to this compound.

Fluorobenzene: Contains only one fluorine atom, resulting in significantly different chemical properties.

This compound stands out due to its unique combination of fluorine atoms and an ethoxy group, providing a balance of reactivity and stability that is valuable in various applications.

Activité Biologique

Ethoxypentafluorobenzene, specifically (1E)-1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one, is a fluorinated organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and implications for pharmaceutical applications.

Chemical Structure and Synthesis

This compound features a unique structure characterized by five fluorine atoms attached to a benzene ring. The presence of these electronegative fluorine atoms significantly alters the compound's reactivity and binding affinities with biological targets. The synthesis of this compound typically involves reactions with nucleophilic reagents, leading to various derivatives that may exhibit distinct biological properties.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

- Nucleophilic Substitution : Reacting pentafluorobenzene with ethoxide in ethanol.

- Electrophilic Aromatic Substitution : Utilizing fluorinated precursors and modifying them through various chemical reactions.

Biological Activity

Research indicates that this compound may interact with multiple biological targets due to its unique chemical structure. The following sections summarize key findings on its biological activity.

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. The compound's ability to interact with enzymes and receptors involved in metabolic pathways could potentially lead to the development of novel anticancer therapies. For example, small molecular weight bioactive compounds have been reported to exhibit significant anticancer effects on prostate cancer cell lines .

Pharmaceutical Applications

The unique properties of this compound suggest potential applications in drug development. Its ability to serve as an intermediate in pharmaceutical synthesis highlights its utility in creating new therapeutic agents. Ongoing research is focused on elucidating the mechanisms of action and optimizing the compound for various therapeutic uses.

Data Table: Biological Activities of this compound

Case Studies

While specific case studies on this compound are scarce, related compounds have been investigated for their biological activities:

- Study on Pentafluorophenol Derivatives : Research demonstrated that derivatives of pentafluorophenol exhibited resistance to further substitution by nucleophilic reagents, suggesting stable interactions within biological systems .

- Antiproliferative Activity : A study highlighted the dual role of certain bioactive peptides as both antimicrobial and anticancer agents, providing a framework for exploring similar activities in fluorinated compounds like this compound .

Propriétés

IUPAC Name |

1-ethoxy-2,3,4,5,6-pentafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c1-2-14-8-6(12)4(10)3(9)5(11)7(8)13/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGNTIVCWQYTGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506128 | |

| Record name | 1-Ethoxy-2,3,4,5,6-pentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776-39-6 | |

| Record name | 1-Ethoxy-2,3,4,5,6-pentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.